molecular formula C10H12BrNO B1365931 2-bromo-N-propylbenzamide CAS No. 346695-08-7

2-bromo-N-propylbenzamide

Cat. No. B1365931
M. Wt: 242.11 g/mol
InChI Key: XNIZYPMLUVRLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-propylbenzamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.121. It is a solid substance at room temperature1.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 2-bromo-N-propylbenzamide in the available resources.



Molecular Structure Analysis

The molecular structure of 2-bromo-N-propylbenzamide consists of a benzamide core with a bromine atom attached to the second carbon of the benzene ring and a propyl group attached to the nitrogen of the amide group1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-bromo-N-propylbenzamide in the available resources.



Physical And Chemical Properties Analysis

2-bromo-N-propylbenzamide is a solid substance at room temperature1. It has a molecular weight of 242.121. The density of this compound is 1.352g/cm32. It has a boiling point of 342.9°C at 760 mmHg2.


Scientific Research Applications

  • Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives :

  • Inhibition of Photosynthetic Electron Transport :

    • Certain bromo-benzamide derivatives, similar in structure to 2-bromo-N-propylbenzamide, have been found to inhibit photosynthetic electron transport (PET). This inhibition is linked to the compound's lipophilicity and the electronic properties of substituents, suggesting applications in studying and potentially regulating photosynthesis (Kráľová et al., 2013).
  • Antidiabetic Potential through PPARα/γ Dual Activation :

    • Benzamide derivatives, including those related to 2-bromo-N-propylbenzamide, demonstrated potential as antidiabetic agents through dual activation of PPARα and PPARγ. This finding suggests a possible application in the treatment of type 2 diabetes and related metabolic disorders (Jung et al., 2017).
  • Advancement in Palladium-Catalyzed Cross-Coupling Conditions :

    • Research shows the use of bromo-benzaldehyde derivatives, which are structurally similar to 2-bromo-N-propylbenzamide, in the synthesis of biologically and medicinally relevant compounds under palladium-catalyzed conditions. This indicates their utility in complex chemical syntheses (Ghosh & Ray, 2017).
  • Synthesis and Evaluation of Sigma2-Receptor Ligands :

    • Bromo-benzamide compounds have been synthesized and evaluated for their affinity and selectivity for the sigma2-receptor, important in identifying proliferating tumor cells. This suggests potential applications in tumor imaging and diagnostics (Rowland et al., 2006).
  • Regioselective Synthesis of Arylbenzoxazoles and Arylbenzothiazoles :

    • Studies on the regioselective synthesis of arylbenzoxazoles from N-arylbenzamides, which include compounds similar to 2-bromo-N-propylbenzamide, have shown potential applications in pharmaceutical development, including for treatments of Duchenne muscular dystrophy and Alzheimer's disease (Henry et al., 2020).

Future Directions

There is currently no specific information available on the future directions of 2-bromo-N-propylbenzamide. However, given its chemical structure, it could potentially be used in various chemical reactions and could serve as a building block in the synthesis of more complex molecules.


properties

IUPAC Name

2-bromo-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIZYPMLUVRLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405275
Record name 2-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-propylbenzamide

CAS RN

346695-08-7
Record name 2-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-propylbenzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-propylbenzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-propylbenzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-propylbenzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.